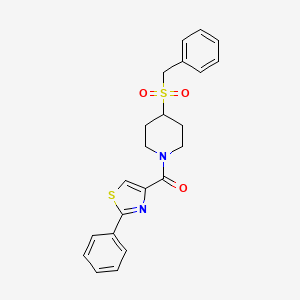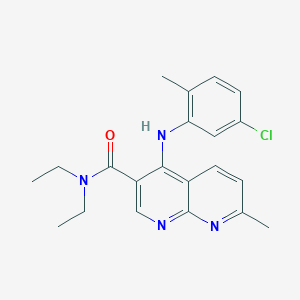
4-((5-chloro-2-methylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations associated with the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features. It might also include information obtained from spectroscopic analyses .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include its reactivity with other substances, any catalysts that are required, and the products of the reactions .Physical And Chemical Properties Analysis
This would include information about the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .科学的研究の応用
Synthesis and Antibacterial Activity
Research on naphthyridine derivatives, such as the synthesis and evaluation of pyridonecarboxylic acids as antibacterial agents, has shown promising results. Compounds with specific substitutions have demonstrated higher antibacterial activity than established drugs, indicating potential for further biological studies. The detailed synthesis process and structure-activity relationships of these compounds provide insights into their antibacterial mechanisms (Egawa et al., 1984).
Potential as Reversible Inhibitors
Another study focused on 1-(2-methylphenyl)thieno[2,3-c]-1,5-naphthyridines, which were synthesized and tested for their effects on H+,K+-ATPase activity and acid formation in gastric glands. Despite their low inhibitory potency, this research opens avenues for the development of reversible inhibitors for specific biological targets (Björk et al., 1996).
Cytotoxic Activity Against Cancer
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and tested for their cytotoxic activity against cancer cell lines. Certain derivatives showed potent cytotoxicity, highlighting the therapeutic potential of naphthyridine derivatives in cancer treatment. The study's focus on structure-activity relationships helps in understanding the compounds' mechanisms of action (Deady et al., 2005).
Anticancer Evaluation of Naphthoquinone Derivatives
The synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives for their cytotoxic activity against human cancer cell lines further demonstrate the potential of naphthyridine and naphthoquinone derivatives in cancer research. Notably, some compounds displayed potent cytotoxic activity with low toxicity to normal cells, indicating their promise as anticancer agents (Ravichandiran et al., 2019).
Hydrogen Bonding and Anticonvulsant Applications
Studies on the crystal structures of anticonvulsant enaminones have revealed the importance of hydrogen bonding in determining their activity. This research provides valuable insights into the design of new anticonvulsant drugs based on hydrogen bonding patterns (Kubicki et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(5-chloro-2-methylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-5-26(6-2)21(27)17-12-23-20-16(10-8-14(4)24-20)19(17)25-18-11-15(22)9-7-13(18)3/h7-12H,5-6H2,1-4H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZQLLXKATUHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)Cl)C)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-chloro-2-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

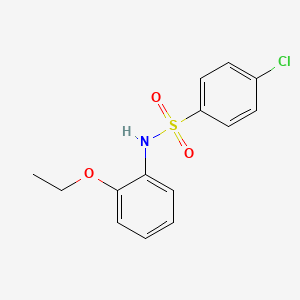
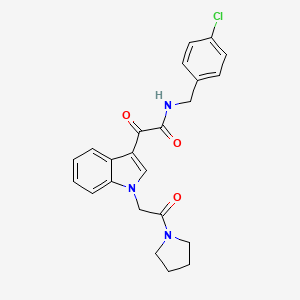
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2465556.png)
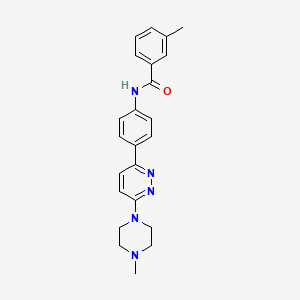
![5-[(3,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2465559.png)
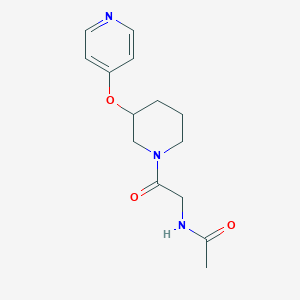
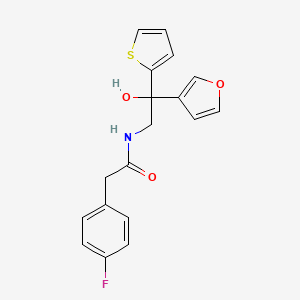
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2465564.png)


![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)

![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)
